Ethyl 2-cyano-4-fluorobenzoate

Description

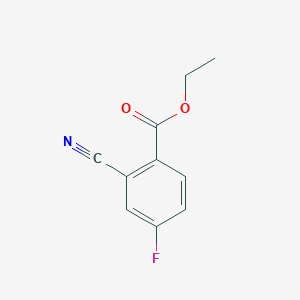

Ethyl 2-cyano-4-fluorobenzoate is a benzoate ester derivative characterized by a cyano (-CN) group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-cyano-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURXBGCSDXJDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic substitution of ethyl 2-bromo-4-fluorobenzoate with sodium cyanide in an aprotic solvent like dimethylformamide. This reaction proceeds via the displacement of the bromine atom by the cyanide ion, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using excess ethanol and a catalytic amount of sulfuric acid, followed by distillation to remove the water formed during the reaction. The product can be purified by recrystallization or distillation under reduced pressure.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in aqueous ethanol yields 2-cyano-4-fluorobenzoic acid .

-

Basic Hydrolysis (Saponification) : Reaction with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol produces the carboxylate salt, which can be acidified to the free acid .

Cyano Group Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid or amide:

-

Acidic Conditions : Heating with H₂SO₄ (50% v/v) converts the -CN group to -COOH, forming 2-carboxy-4-fluorobenzoic acid .

-

Basic Conditions : Reaction with hydrogen peroxide (H₂O₂) in NaOH yields the amide intermediate, which further hydrolyzes to the acid .

Cyano Group Reduction

The -CN group is reduced to a primary amine using:

-

Lithium Aluminum Hydride (LiAlH₄) : In anhydrous tetrahydrofuran (THF), this yields ethyl 2-(aminomethyl)-4-fluorobenzoate .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas pressure (1–3 atm) produces the same amine derivative .

Ester Reduction

Selective reduction of the ester to a primary alcohol is achievable with:

-

Diisobutylaluminum Hydride (DIBAL-H) : At -78°C in dichloromethane (DCM), this yields 2-cyano-4-fluorobenzyl alcohol .

Ester Transesterification

The ethoxy group is replaced by other alcohols under acid catalysis:

-

Methanolysis : Using sulfuric acid in methanol, the ethyl ester is converted to mthis compound .

-

Benzhydryl Ester Formation : Reaction with diphenylmethanol in the presence of dicyclohexylcarbodiimide (DCC) yields benzhydryl 2-cyano-4-fluorobenzoate .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Product | Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-2-cyano-4-fluorobenzoate | Meta to -CN |

| Sulfonation | SO₃, H₂SO₄, 100°C | 3-Sulfo-2-cyano-4-fluorobenzoate | Meta to -CN |

The -CN and -F groups synergistically deactivate the ring, favoring substitution at the 3-position .

Metal-Free Deoxygenative Coupling

This compound participates in C–O bond activation reactions:

-

With 4-Cyanopyridine : Under radical initiation (e.g., AIBN), the ester couples with pyridine derivatives to form biaryl products .

Suzuki-Miyaura Cross-Coupling

While the parent compound lacks a halogen, its brominated or iodinated analogs (e.g., ethyl 5-bromo-2-cyano-4-fluorobenzoate) undergo palladium-catalyzed coupling with boronic acids.

Cycloaddition and Click Chemistry

The cyano group engages in:

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-cyano-4-fluorobenzoate can be synthesized through various chemical processes involving the reaction of 4-fluorobenzoic acid derivatives with ethyl cyanoacetate. The compound is characterized by its cyano and fluorine substituents, which enhance its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antiinflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Anticoagulant Properties

This compound derivatives are being explored for their anticoagulant properties, particularly in preventing thrombotic conditions. These compounds may inhibit specific factors involved in the coagulation cascade, making them candidates for further development as therapeutic agents .

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable in developing advanced materials for industrial applications .

Coatings and Adhesives

This compound is also utilized in formulating coatings and adhesives due to its chemical stability and adhesion properties. These formulations can provide protective layers on various substrates, improving durability against environmental factors .

Synthesis of Radiolabeled Compounds

A notable case study involves the synthesis of radiolabeled derivatives for PET imaging applications. This compound was used as a precursor to develop radiotracers that target specific tumors in preclinical models, demonstrating its utility in diagnostic imaging .

Development of Therapeutic Agents

In another study, researchers synthesized analogs of this compound to evaluate their efficacy against various cancer cell lines. The results showed that certain modifications to the structure significantly enhanced biological activity, highlighting the importance of structure-activity relationships in drug development .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-fluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The primary structural analogs of Ethyl 2-cyano-4-fluorobenzoate differ in the substituent at the 2-position. A key comparison is with Ethyl 2-chloro-4-fluorobenzoate, which replaces the cyano group with chlorine. Below is a detailed analysis:

Table 1: Structural and Electronic Comparison

Key Differences:

Electronic Effects: The cyano group (-CN) is a stronger electron-withdrawing group than chlorine (-Cl), significantly reducing electron density at the aromatic ring. This alters reactivity in electrophilic substitution reactions and influences binding affinity in bioactive molecules. Fluorine at the 4-position in both compounds enhances stability and lipophilicity, but the combined effects of -CN/-F vs. -Cl/-F modulate solubility and intermolecular interactions.

Applications: this compound: Likely used in synthesizing heterocycles or bioactive molecules where strong electron withdrawal is needed (e.g., kinase inhibitors or herbicides). Ethyl 2-chloro-4-fluorobenzoate: Employed in intermediates for agrochemicals or pharmaceuticals requiring moderate electronic modulation .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated from its analogs:

- Synthetic Utility: The cyano group’s ability to undergo hydrolysis, reduction, or cycloaddition reactions makes it valuable for constructing complex molecules.

- Biological Activity: Substituted benzoates with electron-withdrawing groups often exhibit antifungal or antibacterial properties.

Biological Activity

Ethyl 2-cyano-4-fluorobenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a cyano group and a fluorine atom on the benzene ring, which contribute to its biological activity. The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis, making it versatile for synthetic applications in organic chemistry.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Nucleophilic Substitution : The cyano group can be replaced by other nucleophiles.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The cyano and fluorine substituents influence the compound's binding affinity and selectivity towards enzymes or receptors. For instance, the hydrolysis of the ester group releases an active carboxylic acid form that can interact with biological molecules, modulating their activity.

Anti-Inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, compounds derived from it have demonstrated cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U251 (glioblastoma) | 13.48 | High cytotoxicity |

| PC-3 (prostate) | 17.00 | Moderate cytotoxicity |

| K562 (leukemia) | 13.48 | Significant inhibition |

| MCF-7 (breast) | 17.44 | Potent cytotoxicity |

These results suggest that the compound's structural modifications significantly affect its cytotoxic activity against different cancer types .

Case Studies

- In Vivo Studies : A study involving mice bearing human NSCLC xenografts showed that radiolabeled derivatives of this compound could effectively target tumors, demonstrating its potential in imaging and therapeutic applications .

- Mechanistic Insights : Further research has indicated that the incorporation of specific substituents on the aromatic ring can enhance the compound's antiproliferative activity while maintaining low toxicity towards normal cells .

- Comparative Studies : In comparative analyses with other fluorinated compounds, this compound derivatives exhibited superior metabolic stability and solubility profiles, making them more viable for drug development .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-cyano-4-fluorobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) esterification of 2-cyano-4-fluorobenzoic acid with ethanol under acidic catalysis and (2) nitrile group introduction via nucleophilic substitution or cyanation. Critical parameters include:

Q. Example Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Esterification + Cyanation | 78 | >95 | H2SO4, 80°C |

| Direct Alkylation | 65 | 90 | K2CO3, DMF, 60°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H/13C NMR identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C4 ).

- IR : Confirms nitrile (C≡N stretch ~2240 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups.

- X-ray crystallography : Resolves steric effects of the 4-fluoro and 2-cyano groups (SHELX refinement recommended ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Statistical validation : Use R-factor analysis in crystallography to assess model fit (e.g., R1 < 0.05 in SHELXL ).

- Cross-technique calibration : Compare NMR coupling constants with X-ray bond lengths to verify substituent orientation.

- Error propagation analysis : Quantify uncertainties in FTIR peak assignments via signal-to-noise ratios .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

Q. Example Table 2: DFT-Calculated Properties

| Parameter | B3LYP/6-311G** | PBE0/def2-TZVP |

|---|---|---|

| HOMO (eV) | -6.82 | -6.75 |

| LUMO (eV) | -1.94 | -1.88 |

| Dipole Moment (D) | 4.12 | 4.05 |

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Q. How does the electronic interplay between the cyano and fluoro substituents influence reactivity in cross-coupling reactions?

- Resonance effects : The electron-withdrawing cyano group deactivates the benzene ring, directing electrophilic attacks to the 5-position.

- Steric hindrance : Fluorine’s small size permits Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 4-position under mild conditions .

Methodological Guidelines

- Experimental design : Use fractional factorial designs to optimize multi-step syntheses .

- Data interpretation : Apply Hirshfeld surface analysis in crystallography to quantify intermolecular interactions .

- Safety protocols : Follow OSHA-compliant handling for nitriles (e.g., respiratory protection during milling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.